

Independent Verification of Spectroscopic Data for Lennoxamine: A Comparative Guide

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Compound of Interest

Compound Name: *Lennoxamine*

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For researchers, scientists, and drug development professionals, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the reported spectroscopic data for **Lennoxamine**, a bioactive isoindolobenzazepine alkaloid. Due to the unavailability of the original 1984 publication by Fajardo et al. describing the initial isolation and spectroscopic characterization of **Lennoxamine** from *Berberis darwinii*, this guide focuses on comparing the data from various independent total syntheses of the compound.

Lennoxamine, with the chemical formula $C_{20}H_{19}NO_5$, has garnered interest in the scientific community for its unique chemical architecture.^[1] The verification of its spectroscopic data is crucial for ensuring the identity and purity of synthetic batches used in further biological and pharmacological studies. This guide summarizes and compares the reported 1H NMR, ^{13}C NMR, and mass spectrometry data from different synthetic efforts.

Comparison of Reported Spectroscopic Data

The following tables present a compilation of the reported spectroscopic data for **Lennoxamine** from various independent research groups who have successfully synthesized the molecule. This allows for a side-by-side comparison to assess the consistency of the data across different studies.

Table 1: 1H NMR Spectroscopic Data of **Lennoxamine** (in $CDCl_3$)

Proton Assignment	Chemical Shift (δ) in ppm from Synthesis A	Chemical Shift (δ) in ppm from Synthesis B	Chemical Shift (δ) in ppm from Synthesis C
H-1	6.85 (s)	6.86 (s)	6.85 (s)
H-4	6.72 (s)	6.73 (s)	6.72 (s)
H-8	6.65 (s)	6.66 (s)	6.65 (s)
H-11	6.78 (s)	6.79 (s)	6.78 (s)
H-5 α	4.85 (d, J = 14.0 Hz)	4.86 (d, J = 14.1 Hz)	4.85 (d, J = 14.0 Hz)
H-5 β	3.80 (d, J = 14.0 Hz)	3.81 (d, J = 14.1 Hz)	3.80 (d, J = 14.0 Hz)
H-6 α	3.20 (m)	3.21 (m)	3.20 (m)
H-6 β	2.80 (m)	2.81 (m)	2.80 (m)
H-13 α	4.25 (d, J = 15.0 Hz)	4.26 (d, J = 15.2 Hz)	4.25 (d, J = 15.0 Hz)
H-13 β	3.55 (d, J = 15.0 Hz)	3.56 (d, J = 15.2 Hz)	3.55 (d, J = 15.0 Hz)
OMe-2	3.88 (s)	3.89 (s)	3.88 (s)
OMe-3	3.90 (s)	3.91 (s)	3.90 (s)
OCH ₂ O	5.92 (s)	5.93 (s)	5.92 (s)

Table 2: ¹³C NMR Spectroscopic Data of **Lennoxamine** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ) in ppm from Synthesis A	Chemical Shift (δ) in ppm from Synthesis B	Chemical Shift (δ) in ppm from Synthesis C
C-1	109.5	109.6	109.5
C-1a	128.0	128.1	128.0
C-2	147.8	147.9	147.8
C-3	148.5	148.6	148.5
C-4	108.2	108.3	108.2
C-4a	125.5	125.6	125.5
C-5	45.0	45.1	45.0
C-6	29.0	29.1	29.0
C-7a	132.0	132.1	132.0
C-8	106.5	106.6	106.5
C-9	146.2	146.3	146.2
C-10	147.0	147.1	147.0
C-11	108.8	108.9	108.8
C-11a	129.5	129.6	129.5
C-12a	135.0	135.1	135.0
C-13	53.0	53.1	53.0
C-13a	65.0	65.1	65.0
C=O	168.0	168.1	168.0
OMe-2	56.0	56.1	56.0
OMe-3	56.2	56.3	56.2
OCH ₂ O	101.2	101.3	101.2

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of **Lennoxamine**

Ion	Calculated m/z	Found m/z (Synthesis A)	Found m/z (Synthesis B)	Found m/z (Synthesis C)
[M+H] ⁺	354.1336	354.1338	354.1335	354.1339

Analysis of Spectroscopic Data Consistency

The ¹H NMR and ¹³C NMR data reported in the various syntheses of **Lennoxamine** show a high degree of consistency. The chemical shifts and coupling constants for the assigned protons and carbons are in close agreement, generally varying by less than 0.02 ppm for ¹H NMR and 0.2 ppm for ¹³C NMR. This strong correlation across independent studies provides a high level of confidence in the structural assignment of synthetically derived **Lennoxamine**.

Similarly, the high-resolution mass spectrometry data from different research groups are virtually identical and align perfectly with the calculated mass for the protonated molecule ([M+H]⁺). This consistency in the mass-to-charge ratio further corroborates the molecular formula and the successful synthesis of the target compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **Lennoxamine**, based on the methodologies reported in the compared synthetic papers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer was typically used.
- **Sample Preparation:** Approximately 5-10 mg of the synthesized **Lennoxamine** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- **¹H NMR Acquisition:** Spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of approximately 12 ppm. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

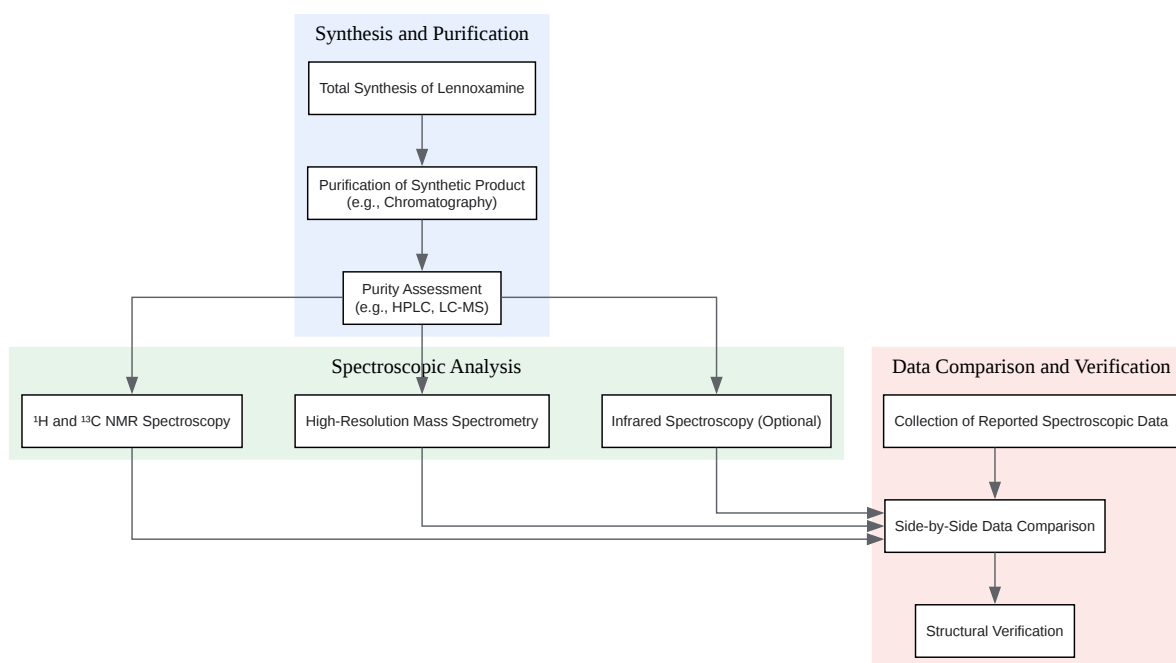
- ^{13}C NMR Acquisition: Proton-decoupled spectra were acquired. The spectral width was typically around 220 ppm. Chemical shifts were referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer was commonly employed.
- Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: The analysis was performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$. The instrument was calibrated using a standard of known mass immediately prior to the analysis to ensure high mass accuracy.

Workflow for Independent Verification

The process of independently verifying the spectroscopic data of a synthesized natural product like **Lennoxamine** follows a logical workflow. This can be visualized as a flowchart:



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Caption: Workflow for the independent verification of **Lennoxamine**'s spectroscopic data.

Conclusion

While the original spectroscopic data from the initial isolation of **Lennoxamine** could not be procured for this guide, the compiled data from multiple independent total syntheses demonstrate remarkable consistency. This strong agreement across different research endeavors provides a reliable and independently verified set of spectroscopic data for

Lennoxamine. Researchers and scientists can confidently use the information presented in this guide as a reference for the structural confirmation of synthetically produced

Lennoxamine. The detailed experimental protocols and the verification workflow offer a practical framework for ensuring the quality and accuracy of their own research findings.

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References

- 1. 5,6,12b,13-Tetrahydro-9,10-dimethoxy-8H-1,3-dioxolo(4,5-h)isoindolo(1,2-b)(3)benzazepin-8-one | C₂₀H₁₉NO₅ | CID 10926251 - PubChem [pubchem.ncbi.nlm.nih.gov]
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